molecular formula C16H14ClNO3 B2709777 ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate CAS No. 22583-82-0

ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate

Cat. No.: B2709777
CAS No.: 22583-82-0
M. Wt: 303.74
InChI Key: LKEIACJDABSMIU-VCHYOVAHSA-N
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Description

Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate is a biochemical compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethyl ester group and an amino group that is further substituted with a (1E)-(5-chloro-2-hydroxyphenyl)methylene group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a high lipid solubility (log P ranged from 1.57 to 3.73), which suggests it is easily absorbed .

Scientific Research Applications

Optical Nonlinear Properties and Synthesis

Ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate and its derivatives have been explored in the field of optical materials due to their promising nonlinear optical (NLO) properties. For instance, the synthesis and study of Schiff base compounds derived from ethyl-4-amino benzoate, such as Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and Ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate, reveal significant optical limiting (OL) properties, making these compounds candidates for optical limiter applications. These studies involve comprehensive characterizations, including FT-IR, UV-visible, Mass, 1H-NMR, and 13C-NMR spectroscopies, along with evaluations of their nonlinear refractive indexes and optical limiting thresholds using continuous wave (CW) low power laser beam techniques (Abdullmajed et al., 2021).

Supramolecular Structures

Another direction of research focuses on the supramolecular structures formed by derivatives of this compound. Studies show that these compounds can form complex hydrogen-bonded supramolecular structures in one, two, and three dimensions, highlighting their potential in the design of new material systems with unique properties (Portilla et al., 2007).

Renewable PET Production

Research into renewable resources has identified this compound derivatives as potential intermediates in the synthesis of biobased terephthalic acid precursors, crucial for the production of renewable polyethylene terephthalate (PET). This work involves exploring the catalytic activities of silica molecular sieves in the Diels–Alder and dehydrative aromatization reactions between ethylene and various renewable furans (Pacheco et al., 2015).

Polymer Science and Optical Storage

In polymer science, the derivatives of this compound have been utilized to synthesize copolymers exhibiting photoinduced birefringence, showcasing their utility in reversible optical storage technologies. This research has provided insights into the cooperative motion of polar side groups in amorphous polymers, contributing to the understanding of polymer dynamics and the design of novel photo-responsive materials (Meng et al., 1996).

Properties

IUPAC Name

ethyl 4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-10,19H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEIACJDABSMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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